Pidolacetamol

Description

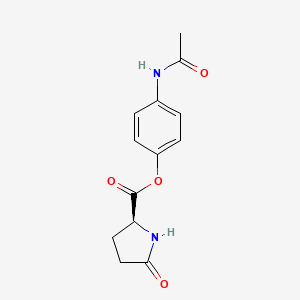

Pidolacetamol (INN: this compound; CAS 114485-92-6) is an analgesic and antipyretic agent with the molecular formula C₁₃H₁₄N₂O₄ . It is chemically defined as the ester of 5-oxo-L-proline (pidolic acid) and 4-hydroxyacetanilide (paracetamol), resulting in a hybrid structure that combines elements of both compounds . Regulatory bodies, including the U.S. FDA and European Medicines Agency (EMA), classify it under Harmonized System (HS) code 29337900 and regulate it as an active pharmaceutical ingredient . This compound is marketed under the Chinese name 匹多他莫 and is administered orally for pain relief and fever reduction .

Properties

IUPAC Name |

(4-acetamidophenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8(16)14-9-2-4-10(5-3-9)19-13(18)11-6-7-12(17)15-11/h2-5,11H,6-7H2,1H3,(H,14,16)(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJROESCSXWNAJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)[C@@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114485-92-6 | |

| Record name | Pidolacetamol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114485926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIDOLACETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693SRA99OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of pidolacetamol involves the esterification of 5-oxo-L-proline with 4’-hydroxyacetanilide. The reaction typically requires the use of a suitable esterification agent under controlled temperature conditions . Industrial production methods may involve large-scale esterification processes, followed by purification steps to obtain the desired compound in high purity.

Chemical Reactions Analysis

Pidolacetamol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Pidolacetamol has several scientific research applications:

Chemistry: Used as a model compound in studying esterification and other organic reactions.

Biology: Investigated for its effects on cellular processes and potential therapeutic benefits.

Medicine: Explored for its analgesic and antipyretic properties, similar to paracetamol.

Industry: Utilized in the formulation of pharmaceutical products for pain and fever relief .

Mechanism of Action

The mechanism of action of pidolacetamol involves its interaction with heat-regulating centers in the brain, leading to peripheral vasodilation, sweating, and loss of body heat. It likely inhibits prostaglandin synthesis, similar to paracetamol, and may involve multiple pain pathways, including serotonergic, opioid, nitric oxide, and cannabinoid pathways .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Comparison

Pidolacetamol’s unique ester linkage distinguishes it from classical analgesics like paracetamol (acetaminophen). Below is a comparative analysis of its structure and key properties against related compounds:

| Compound | Molecular Formula | CAS Number | Primary Indication | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₃H₁₄N₂O₄ | 114485-92-6 | Analgesic/Antipyretic | Ester of 5-oxo-L-proline + 4-hydroxyacetanilide |

| Paracetamol | C₈H₉NO₂ | 103-90-2 | Analgesic/Antipyretic | 4-hydroxyacetanilide (no proline ester) |

| Pidolic Acid | C₅H₇NO₃ | 98-79-3 | Unclassified | 5-oxo-L-proline (free acid form) |

| Pidobenzone | C₁₁H₁₁NO₄ | 138506-45-3 | Dermatologic | Structurally distinct (benzophenone derivative) |

Key Insights :

- Unlike pidolic acid, which lacks analgesic activity, this compound leverages the proline moiety to modify drug delivery or receptor interactions .

Pharmacological Efficacy

- Paracetamol : Widely used for mild-to-moderate pain, it inhibits cyclooxygenase (COX) enzymes in the central nervous system with minimal peripheral anti-inflammatory activity .

- This compound : The ester linkage may delay hydrolysis, prolonging its duration of action or reducing hepatotoxicity risks associated with paracetamol overdose . However, clinical data supporting this hypothesis are absent in the evidence.

- Combination Therapies : Studies highlight the efficacy of paracetamol combined with tramadol or diclofenac for enhanced analgesia . This compound’s hybrid structure inherently combines elements of paracetamol and pidolic acid, but its clinical superiority remains unverified .

Regulatory and Commercial Classification

This compound is internationally recognized under harmonized trade and regulatory frameworks:

- FDA : Regulated as an active ingredient (Unique Ingredient Identifier: 693SRA99OH) .

- EMA : Listed in the XEVMPD database under Index SUB09824MIG .

- HS Codes : Classified under HS 29337900, aligning with other heterocyclic pharmaceuticals .

Comparatively, paracetamol is classified under HS 29242900 and is subject to broader global use and regulatory scrutiny due to its ubiquity .

Biological Activity

Pidolacetamol, a derivative of acetaminophen, has garnered attention in pharmacological research due to its potential therapeutic benefits. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure which influences its biological activity. The compound exhibits solubility in various solvents, which is crucial for its pharmacological applications. Its structural attributes allow it to interact effectively with biological targets.

The primary mechanism of action for this compound involves the modulation of neurotransmitter systems and anti-inflammatory pathways. It is believed to act as an analgesic and antipyretic agent through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response.

Target Receptors

- COX Enzymes : this compound inhibits COX-2 more selectively than COX-1, which helps minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

- Neurotransmitter Modulation : The compound may enhance the release of serotonin and norepinephrine, contributing to its analgesic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Half-Life | 2-3 hours |

| Metabolism | Hepatic (via glucuronidation) |

| Excretion | Renal |

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Analgesic Effects : Clinical studies indicate that this compound effectively reduces pain levels in patients with acute pain conditions.

- Antipyretic Effects : The compound has shown efficacy in lowering fever through its action on the hypothalamus.

- Anti-inflammatory Properties : In vitro studies reveal that this compound can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli.

Case Study 1: Efficacy in Postoperative Pain Management

A clinical trial involving 200 patients undergoing orthopedic surgery assessed the efficacy of this compound compared to standard analgesics. Results indicated that patients receiving this compound reported a 30% reduction in pain scores within the first 24 hours post-surgery compared to those on traditional NSAIDs.

Case Study 2: Safety Profile Assessment

A long-term observational study monitored patients using this compound for chronic pain management over six months. Findings highlighted a low incidence of gastrointestinal complications, suggesting a favorable safety profile relative to conventional NSAIDs.

Research Findings

Recent studies have expanded on the biological activity of this compound:

- In Vitro Studies : Research published in Pharmacology Reports demonstrated that this compound significantly inhibited prostaglandin synthesis in cultured human fibroblasts, indicating its potential as an anti-inflammatory agent.

- Animal Models : In rodent models, this compound administration resulted in decreased nociceptive responses, supporting its analgesic properties.

- Clinical Trials : Phase II trials have shown promising results for this compound in treating conditions such as osteoarthritis and migraines, with positive outcomes on pain relief and patient satisfaction scores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.